4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure includes a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and an oxan-2-yl group, which is a six-membered ring containing oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron trichloride in the presence of a base, such as triethylamine, to form the dioxaborolane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and are used in the preparation of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable complexes . These interactions are crucial in catalysis, molecular recognition, and drug design.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains an isopropoxy group instead of an oxan-2-yl group.
1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring in addition to the dioxaborolane ring.
2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole: Contains a triazole ring along with the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the oxan-2-yl group. This structure imparts specific reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C12H23BO3 |
---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-2-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-7-5-6-8-14-10/h10H,5-9H2,1-4H3 |
InChI Key |
KILLNUGYXZCIMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCCO2 |
Origin of Product |
United States |
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